Ethylbenzene

Description

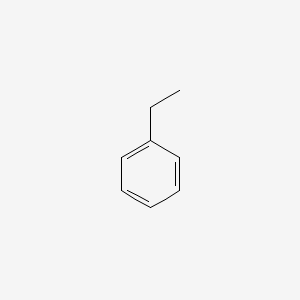

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27536-89-6 | |

| Record name | Benzene, ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27536-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020596 | |

| Record name | Ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylbenzene appears as a clear colorless liquid with an aromatic odor. Flash point 59 °F. Less dense than water (at 7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent and to make other chemicals., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Liquid, Colorless liquid with an aromatic odor; [NIOSH], COLOURLESS LIQUID WITH AROMATIC ODOUR., Colorless liquid with an aromatic odor. | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/86 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

277.2 °F at 760 mmHg (NTP, 1992), 136.2 °C, 136 °C, 277 °F | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

59 °F (NTP, 1992), 12.8 °C, 15.0 °C (59.0 °F) - closed cup, 64 °F (18 °C) - closed cup, 70 °F (21 °C) - closed cup, 18 °C c.c., 55 °F | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/86 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 170 mg/L at 25 °C (average of 16 literature ranging from 131-212 mg/L at 25 °C), In water, 169 mg/L at 25 °C, In water, 0.014 g/100 mL at 15 °C, Soluble in all proportions in ethyl alcohol and ethyl ether, For more Solubility (Complete) data for ETHYLBENZENE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.015, 0.01% | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8626 g/cu cm at 25 °C, Density of saturated vapor-air mixture at 760 mm Hg (air= 1): 1.03 (26 °C); specific dispersion: 174.6, Cricital density: 2.67 mmol/cu m; critical volume: 374.0 cu m/mol, Relative density (water = 1): 0.9, 0.87 | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7, 3.66 | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 85.1 °F ; 5 mmHg at 57.0 °F; 760 mmHg at 277.2 °F (NTP, 1992), 9.6 [mmHg], 9.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 7 mmHg | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/86 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

100-41-4, 68908-88-3 | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethyl-, benzylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068908883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylbenzene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyl-benzene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5I45M5G0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, ethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DAAAE60.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-139 °F (NTP, 1992), -94.95 °C, -95 °C, -139 °F | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies and Catalytic Production of Ethylbenzene

Catalytic Alkylation of Benzene (B151609) with Ethylene (B1197577)

The synthesis of ethylbenzene (B125841) via the alkylation of benzene with ethylene is a cornerstone of the petrochemical industry. This reaction can be performed in either the liquid or vapor phase, with zeolite catalysts being the technology of choice in most modern facilities. upm.es These solid acid catalysts offer significant advantages, including high activity, selectivity, and ease of regeneration.

Liquid-Phase Alkylation Processes and Catalyst Systems

Liquid-phase alkylation has become the preferred method for this compound production due to its operation at lower temperatures, which reduces energy consumption and minimizes side reactions like thermal cracking. upm.es This process typically occurs at temperatures between 175-315°C and pressures around 500 psig. upm.es The use of zeolite catalysts in a fixed-bed reactor system is standard.

Several types of zeolites have been developed and commercialized for liquid-phase benzene alkylation, each offering a unique combination of pore structure, acidity, and stability. The selection of a specific zeolite catalyst is critical as it directly influences the process efficiency and product purity. Large-pore zeolites are generally preferred for this reaction. lidsen.com

Y-type Zeolites : Modified Y-type zeolites, particularly ultrastable Y (USY) zeolites, are widely used in this compound synthesis. upm.esacs.orgacs.org These catalysts are effective for both the primary alkylation reaction and the transalkylation of by-products like dithis compound. researchgate.net Catalyst samples based on zeolite Y have been found to be highly active in the transalkylation reaction. researchgate.net The process involves feeding ethylene below the Y-zeolite catalyst bed while excess benzene is added through a reflux. upm.es The catalyst's acidity can be tailored; for instance, a highly acidic Y-zeolite (FCC-Y) can be modified by steaming to create a catalyst with lower acidity (FCC-SY), which favors disproportionation over cracking. acs.org

Beta Zeolites : Zeolite Beta is another highly effective catalyst for the liquid-phase alkylation of benzene with ethylene, known for its three-dimensional 12-ring channel system and strong acidic sites. researchgate.netmdpi.com Its high activity is a key feature, although it can be prone to deactivation. lidsen.comresearchgate.net The performance of Beta zeolite is influenced by its Si/Al molar ratio; a lower ratio (higher aluminum content) generally leads to higher initial activity but can also result in faster deactivation. researchgate.net High-performance Beta zeolites, characterized by a high ratio of strong to weak acid sites (greater than 1), have shown superior performance in benzene alkylation compared to conventional Beta zeolites. google.com

MCM-22 Zeolites : MCM-22 (also known by its structural type, MWW) is a highly effective zeolite for the alkylation of benzene with olefins. lidsen.com Its unique pore structure, featuring both a 10-ring channel system and 12-ring supercages on the external surface, allows alkylation to occur on the outer acid sites. lidsen.comias.ac.in This structure contributes to high selectivity and stability. MCM-22 has been successfully used in commercial processes and can be modified to enhance its performance, for example, by treating it with hydrogen peroxide to create an ITQ-2-like material with well-preserved structure and morphology. ias.ac.in

| Catalyst Type | Key Structural Features | Typical Si/Al Ratio | Advantages in Liquid-Phase Alkylation |

| Y-type (USY) | Faujasite (FAU) framework, large supercages | Variable, modified for stability | High activity for alkylation and transalkylation, well-established technology. upm.esresearchgate.net |

| Beta (BEA) | Intergrowth of two polymorphs, 3D 12-ring pore system | 10 - 100 mdpi.com | High activity, strong acid sites. researchgate.net |

| MCM-22 (MWW) | 2D sinusoidal 10-ring channels, 12-ring surface supercages | ~30 iitm.ac.in | High selectivity, stable performance, unique surface catalysis. lidsen.com |

The reaction is typically carried out with a stoichiometric excess of benzene to ethylene, with molar ratios ranging from 3:1 to 10:1. upm.es This high ratio suppresses the formation of polyalkylated by-products and reduces catalyst deactivation. upm.es The kinetics of the process are complex, influenced by temperature, pressure, reactant concentrations, and catalyst properties.

Thermodynamic analysis shows that the main alkylation reaction is favorable at the typical operating temperatures of 333-408 K. lanl.gov Kinetic studies have determined activation energies for the key reaction steps. For example, in one study, the activation energies for the formation of this compound and its subsequent reaction were determined to be 135.5 kJ/mol and 131.9 kJ/mol, respectively. lanl.gov The rate constants are crucial for developing mathematical models that can predict reactor performance and optimize operating conditions to maximize this compound yield while minimizing by-product formation and catalyst deactivation. acs.org

| Parameter | Typical Value/Range | Significance |

| Reaction Temperature | 175 - 315 °C upm.es | Affects reaction rate and selectivity; lower temperatures reduce by-products. |

| Pressure | ~500 psig (~3.5 MPa) upm.es | Maintains the liquid phase. |

| Benzene/Ethylene Molar Ratio | 3:1 to 10:1 upm.es | High ratio minimizes polyalkylation and catalyst fouling. |

| Activation Energy (Ea) | ~130-135 kJ/mol lanl.gov | Determines the temperature sensitivity of the reaction rate. |

| Reaction Enthalpy (ΔH) | Exothermic | Heat removal is a key aspect of reactor design. |

Vapor-Phase Alkylation Processes and Catalyst Systems

Vapor-phase alkylation was the dominant technology before the widespread adoption of liquid-phase processes. It operates at higher temperatures, typically ranging from 300°C to 450°C, and lower pressures compared to liquid-phase methods. d-nb.infoscribd.com While it requires higher energy input, it remains a viable and established technology. The Mobil-Badger process is a well-known example of a vapor-phase technology. scribd.com

The catalyst of choice for vapor-phase alkylation is primarily from the ZSM family, with ZSM-5 being the most prominent. d-nb.info

ZSM-5 Zeolites : ZSM-5 (MFI framework type) is a medium-pore zeolite with a unique three-dimensional channel system. Its pore size is particularly well-suited for the alkylation of benzene with ethylene, as it allows for the diffusion of reactants and the desired this compound product while hindering the formation and diffusion of larger polyalkylated molecules. d-nb.info This "shape-selective" property contributes to high this compound selectivity. However, the high acid strength of ZSM-5 can sometimes lead to increased carbon formation (coking) from ethylene, which necessitates operating at high benzene-to-ethylene molar ratios (8:1 to 16:1) to mitigate this effect. d-nb.info Modifications of ZSM-5, such as combining it with binders like kaolinite or through chemical treatments, can improve its stability and performance. d-nb.inforesearchgate.net

Optimizing process parameters is critical to maximize this compound yield and selectivity while minimizing catalyst deactivation and energy consumption in the vapor-phase process.

Key parameters include:

Temperature : The reaction is typically conducted between 350°C and 450°C. d-nb.inforesearchgate.net Higher temperatures generally increase benzene conversion, but can also lead to more side products and faster catalyst coking. d-nb.info

Pressure : Operating pressures are in the range of 0.5 to 0.9 MPa. researchgate.net

Benzene to Ethylene Molar Ratio : A high molar ratio (typically 4:1 to 7:1 or higher) is employed to suppress side reactions, particularly the formation of xylenes (B1142099) and other by-products, and to reduce coking. d-nb.inforesearchgate.net

Space Velocity : The ethylene weight hourly space velocity (WHSV) is carefully controlled, with optimal ranges often cited between 0.4 and 0.7 h⁻¹. researchgate.net

Optimization strategies often involve balancing these parameters to achieve high ethylene conversion (often over 99%) and high selectivity towards this compound. researchgate.net For instance, while a higher temperature boosts conversion, it might decrease selectivity, requiring an adjustment in the benzene-to-ethylene ratio to compensate. d-nb.info Process modifications, such as converting double-bed reactors to multiple single-bed reactors, can also enhance selectivity and reduce energy consumption. researchgate.net Genetic algorithms have been employed to find optimal ethylene flow rates for different reactor stages, further improving this compound selectivity by minimizing undesired transalkylation reactions. ripi.ir

| Parameter | Optimal Range | Impact on Process |

| Temperature | 350 - 450 °C d-nb.inforesearchgate.net | Balances reaction rate against selectivity and catalyst coking. |

| Pressure | 0.5 - 0.9 MPa researchgate.net | Influences reactant partial pressures and reaction equilibrium. |

| Benzene/Ethylene Molar Ratio | 4:1 - 16:1 d-nb.inforesearchgate.net | High ratio is crucial for high selectivity and long catalyst life. |

| Ethylene WHSV | 0.4 - 0.7 h⁻¹ researchgate.net | Affects reactant residence time and conversion. |

Chemical Reactivity and Transformation Pathways of Ethylbenzene

Oxidative Dehydrogenation of Ethylbenzene (B125841) to Styrene (B11656)

The oxidative dehydrogenation (ODH) of this compound is an important alternative to conventional direct dehydrogenation for styrene production. This process is exothermic and can be operated at lower temperatures, offering potential energy savings and higher conversion rates due to the absence of thermodynamic equilibrium limitations.

A variety of catalytic systems have been investigated for the ODH of this compound, with a significant focus on metal oxides. Catalysts based on vanadium, iron, cerium, and manganese have shown considerable activity. For instance, a V2O5/TiO2 catalyst has been studied for its effectiveness in this reaction. nih.gov Computational and kinetic studies on such catalysts suggest that the reaction often proceeds via a Mars-van Krevelen (MvK) redox mechanism. nih.govkfupm.edu.sa

The MvK mechanism involves a two-stage oxidation-reduction process. nih.gov In the first stage, this compound is oxidized by lattice oxygen from the catalyst surface to form styrene and water, while the catalyst is reduced. In the second stage, the reduced catalyst is re-oxidized by gaseous oxygen. nih.gov Density Functional Theory (DFT) calculations have provided deeper insights, suggesting that this compound first adsorbs dissociatively on the catalyst, forming an this compound radical. This radical then adsorbs on an active site, such as a vanadyl group or a bridging oxygen, and subsequently loses a hydrogen atom to produce styrene. nih.gov The catalyst is then regenerated by molecular oxygen. nih.gov

Recent research has also explored the use of a CO2-O2 mixture as the oxidant over catalysts like K/CeO2. kfupm.edu.sa In this system, CO2 is believed to induce oxygen vacancies in the ceria, promoting the exchange between gaseous oxygen and the catalyst's lattice oxygen. The reaction still follows an MvK mechanism, utilizing the Ce³⁺/Ce⁴⁺ redox pair. kfupm.edu.sa

| Catalyst System | Proposed Mechanism | Key Features |

| V2O5/TiO2 | Mars-van Krevelen | Two-stage oxidation-reduction process involving lattice oxygen. |

| K/CeO2 with CO2-O2 | Mars-van Krevelen | CO2 induces oxygen vacancies, utilizing the Ce³⁺/Ce⁴⁺ redox pair. |

| Fe-Graphitic Nanoplatelets | Oxidative Dehydrogenation | Provides active sites for styrene production at lower temperatures. |

Kinetic studies are crucial for understanding the reaction rates and for the design and simulation of industrial reactors. For the dehydrogenation of this compound to styrene, intrinsic rate equations based on the Hougen-Watson formalism have been developed for commercial potassium-promoted iron catalysts. researchgate.net These kinetic models are derived from extensive experimental data obtained under various conditions, including different temperatures, space times, and feed molar ratios of steam, styrene, and hydrogen to this compound. researchgate.net

The resulting kinetic models can be applied to simulate industrial multibed adiabatic reactors, considering both axial and radial flow. researchgate.net These simulations often account for factors such as thermal radical-type reactions, internal diffusion limitations, and coke formation. researchgate.net A well-developed kinetic model can accurately predict the yield of each product component and can be used to optimize operating conditions for maximum styrene production. fao.org For example, one study found that the maximum production of styrene could be achieved at a reaction temperature of 873.15 K, a flow rate of 109 mL/min, and an this compound inlet partial pressure of 9350 Pa. fao.org

The use of steam in the process is a significant factor in reaction engineering. It increases the selectivity for styrene at a given conversion level and enhances the lifetime and stability of the catalyst. researchgate.net

| Parameter | Influence on Styrene Production |

| Temperature | Higher temperatures generally favor the endothermic dehydrogenation reaction, but can also lead to side reactions. |

| Steam-to-Ethylbenzene Ratio | Increases selectivity to styrene and catalyst stability. |

| Space Time | Affects the conversion of this compound. |

| Feed Composition | The presence of styrene and hydrogen in the feed can influence the reaction equilibrium. |

Catalyst deactivation is a significant challenge in the industrial production of styrene from this compound. The primary causes of deactivation include:

Coke formation: Carbonaceous deposits can block active sites and pores on the catalyst surface. nih.gov

Potassium migration and loss: In potassium-promoted iron catalysts, potassium can migrate from the surface to the inner parts of the catalyst particle or be lost through volatilization. nih.gov

Reduction of the active phase: The active Fe³⁺ species can be reduced to less active Fe²⁺, leading to the formation of inactive FeO. nih.govresearchgate.net

Physical degradation: The mechanical strength of the catalyst can decrease over time. nih.gov

These deactivation mechanisms are often interconnected. For instance, the reduction of Fe³⁺ and the loss of potassium can enhance coking activity, leading to a further loss of catalytic performance. nih.gov

Several strategies are employed for catalyst regeneration. One common method for catalysts deactivated by coke is the gasification of the carbonaceous deposits by contacting the catalyst with oxidizing agents like oxygen or carbon dioxide. Chemical treatments with acidic or alkaline solutions can also be used to remove blockages and poisoning materials. For supported metal catalysts, regeneration can sometimes be achieved by redispersing the metal crystallites.

| Deactivation Mechanism | Description | Regeneration Strategy |

| Coking/Fouling | Deposition of carbonaceous material on the catalyst surface, blocking active sites. | Gasification of coke with O2, CO2, or H2. |

| Poisoning | Irreversible chemisorption of molecules onto active sites. | Chemical washing to remove poisoning material. |

| Sintering/Aging | Loss of active surface area due to prolonged exposure to high temperatures. | Redispersion of metal crystallites. |

| Phase Change | Reduction of the active metal oxide to a less active state (e.g., Fe³⁺ to Fe²⁺). | Oxidation-reduction treatments. |

Other Catalytic and Non-Catalytic Reactions Involving this compound

Besides oxidative dehydrogenation, this compound can undergo other transformations, such as disproportionation, cracking, and photochemical reactions.

Disproportionation of this compound involves the transfer of an ethyl group between two this compound molecules to produce benzene (B151609) and dithis compound. This reaction is often catalyzed by zeolites, such as HZSM-5. kfupm.edu.sa Higher temperatures generally favor disproportionation over other reactions like ethylation. kfupm.edu.sa

Cracking of this compound involves the breaking of C-C bonds to form smaller molecules. The primary products of this compound cracking are typically benzene and ethylene (B1197577). This reaction can occur alongside dehydrogenation and is influenced by the catalyst's acidity and the reaction temperature. rsc.org For instance, over CrOx/Al2O3 catalysts, an initial cracking period is observed before the dehydrogenation regime begins. rsc.org During this period, coke deposition occurs, which can lower the catalyst's acidity and favor dehydrogenation activity. rsc.orgrsc.org The activation energy for this compound cracking can be comparable to that of disproportionation, leading to benzene as a significant byproduct. kfupm.edu.sa

| Reaction | Description | Typical Products | Catalyst |

| Disproportionation | Transfer of an ethyl group between two this compound molecules. | Benzene, Dithis compound | HZSM-5 |

| Cracking | Breaking of C-C bonds in the ethyl group. | Benzene, Ethylene | Acidic catalysts (e.g., CrOx/Al2O3) |

This compound can undergo photooxidation in the presence of light and an oxidizing agent. Smog chamber experiments have shown that the photooxidation of this compound can produce a variety of products in both the gas and particle phases. nih.gov Predominant gas-phase products include ethylphenol, methylglyoxal, phenol (B47542), and benzaldehyde. nih.gov In the particle phase, products such as 2-ethylfurane, ethylglyoxylic acid, nitrothis compound, and ethyl-nitrophenol have been identified. nih.gov

The photooxidation can be promoted by catalysts. For example, a carbonaceous material in the presence of cyclohexene can catalyze the photooxidation of this compound by air. researchgate.net Depending on the catalyst and reaction conditions, this process can yield products like 1-phenylethanol (B42297) and acetophenone (B1666503). researchgate.net Naphthalene (B1677914) dioxygenase, an enzyme, can also catalyze the oxidation of this compound through different pathways, leading to products such as (S)-1-phenethyl alcohol, acetophenone, and styrene. nih.gov

| Transformation | Conditions | Major Products |

| Photooxidation | Smog chamber, UV light | Ethylphenol, Methylglyoxal, Phenol, Benzaldehyde |

| Catalytic Photooxidation | Air, carbonaceous catalyst, cyclohexene | 1-Phenylethanol, Acetophenone |

| Enzymatic Oxidation | Naphthalene dioxygenase | (S)-1-Phenethyl alcohol, Acetophenone, Styrene |

Environmental Fate, Transport, and Remediation Research of Ethylbenzene

Environmental Partitioning and Distribution Dynamics

The environmental distribution of ethylbenzene (B125841) is largely dictated by its high vapor pressure and moderate water solubility, which cause it to readily volatilize. who.inttpsgc-pwgsc.gc.ca When released into the environment, the majority of this compound is expected to partition into the atmosphere. inchem.orgwho.int

The exchange of this compound between air, water, and soil is a dynamic process governed by several key physicochemical properties. Its tendency to move from water to air is described by its Henry's Law constant. Due to its significant vapor pressure and low water solubility, this compound that is spilled on land or in water will largely evaporate into the atmosphere. inchem.orgtpsgc-pwgsc.gc.ca

This compound's interaction with soil is characterized by its soil sorption coefficient (Koc), which indicates moderate mobility. epa.gov While it can adsorb to organic matter in soil, this binding is not particularly strong, meaning it has the potential to leach from the soil into groundwater. cdc.govtpsgc-pwgsc.gc.ca The process of volatilization from soil surfaces is a significant pathway for its entry into the atmosphere. epa.gov In the event of a spill, liquid this compound can form a film on the water's surface, which enhances both its dissolution in water and its volatilization into the air. tpsgc-pwgsc.gc.ca

Table 1: Physicochemical Properties of this compound Influencing Environmental Partitioning

| Property | Value | Reference |

|---|---|---|

| Water Solubility | 152 mg/L at 20°C | inchem.org |

| Vapor Pressure | 1.24 kPa at 20°C | inchem.org |

| Henry's Law Constant (H) | ~7.9 x 10⁻³ to 8.7 x 10⁻³ atm-m³/mol at 25°C | cdc.gov |

| Log Octanol-Water Partition Coefficient (Log Kow) | 3.13 - 3.15 | inchem.orgepa.gov |

| Log Soil Sorption Coefficient (Log Koc) | 1.98 - 3.04 | inchem.org |

Groundwater contamination by this compound is a significant concern, often resulting from leaking underground storage tanks, landfills, and industrial waste sites. tpsgc-pwgsc.gc.cacdc.gov Because its migration is only moderately slowed by adsorption to soil particles, this compound can leach from contaminated soil into underlying aquifers. cdc.gov Once it reaches the groundwater, it can be transported with the flow of the water. epa.gov

The presence of this compound in the unsaturated soil zone can act as a long-term source of groundwater pollution, as fluctuations in the water table can repeatedly come into contact with the contaminated soil. epa.gov Its relatively low water solubility but sufficient mobility means that dissolved plumes can form and migrate from the source area. tpsgc-pwgsc.gc.ca Although anaerobic degradation can occur in groundwater, the process is much slower than aerobic biodegradation, potentially allowing this compound to persist in an aquifer. cdc.gov

Atmospheric Chemistry of this compound

Once in the atmosphere, this compound exists almost entirely in the vapor phase and is subject to various chemical transformation processes. cdc.govalberta.ca These reactions determine its atmospheric lifetime and its contribution to air pollution phenomena like photochemical smog.

Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, is not a significant degradation pathway for this compound because it does not appreciably absorb ultraviolet radiation at wavelengths that penetrate the Earth's lower atmosphere (greater than 290 nm). inchem.org

The primary mechanism for the atmospheric removal of this compound is through oxidation initiated by photochemically produced free radicals, most importantly the hydroxyl (•OH) radical. cdc.govalberta.ca The reaction with •OH radicals is rapid and proceeds via free-radical chain processes. inchem.org This oxidation can involve the abstraction of a hydrogen atom from the ethyl group or the addition of the •OH radical to the aromatic ring, forming an this compound-OH adduct. mdpi.compsu.edu This adduct can then react further with molecular oxygen (O₂). mdpi.com

The atmospheric oxidation of this compound contributes to the formation of photochemical smog. inchem.orgalberta.ca Although considered to have a lower smog formation potential than more reactive volatile organic compounds like alkenes, its widespread presence makes it a notable contributor. alberta.ca

One of the significant byproducts of this compound's photodegradation in the presence of nitrogen oxides (NOx) is peroxyacetyl nitrate (B79036) (PAN), a key component of photochemical smog and a known eye irritant. cdc.govalberta.ca The oxidation products of this compound, which are less volatile than the parent compound, can condense to form secondary organic aerosols (SOA), which are microscopic particles suspended in the atmosphere that contribute to haze. mdpi.comepa.gov Research indicates that environmental factors like relative humidity can influence the composition and formation of SOA from this compound oxidation. acs.org Studies have shown that aromatic compounds like this compound have a significant propensity to form SOA. researchgate.net

The atmospheric lifetime of this compound is relatively short due to its rapid reaction with hydroxyl radicals. alberta.ca Its atmospheric half-life—the time it takes for half of the initial amount to be removed—is estimated to be between approximately 0.5 and 3 days. epa.govcdc.govalberta.ca This short lifetime limits its potential for long-range atmospheric transport. alberta.ca

The oxidation of this compound in the atmosphere leads to the formation of several degradation byproducts. cdc.gov Experimental studies have identified a range of products resulting from its reaction with hydroxyl radicals and nitrogen oxides, including:

Ethylphenols

Benzaldehyde

m- and p-Nitrothis compound cdc.govepa.gov

Theoretical studies suggest that the reaction of the this compound-OH adduct with oxygen can lead to the formation of ethyl-phenol, while reactions with nitrogen dioxide can predominantly form nitro-ethylbenzene. mdpi.com

Table 2: Atmospheric Degradation Data for this compound

| Parameter | Finding | Reference |

|---|---|---|

| Primary Degradation Pathway | Reaction with photochemically produced hydroxyl (•OH) radicals | cdc.govalberta.ca |

| Atmospheric Half-life | Approximately 0.5 to 3 days | cdc.govalberta.ca |

| Key Smog Precursor Formed | Peroxyacetyl nitrate (PAN) | cdc.govalberta.ca |

| Identified Degradation Byproducts | Ethylphenols, Benzaldehyde, Acetophenone, Nitrothis compound | cdc.govepa.gov |

Aqueous-Phase Degradation and Remediation Technologies

Hydrolysis and Chemical Oxidation Mechanisms in Water

This compound is resistant to hydrolysis in water and soil, meaning it does not readily break down through reaction with water under normal environmental conditions. epa.govccme.ca Its degradation in aquatic environments is therefore primarily driven by other processes, such as volatilization, biodegradation, and chemical oxidation. epa.govcdc.gov

Chemical oxidation in water primarily involves reactions with photochemically produced hydroxyl radicals (·OH). cdc.gov These highly reactive species can initiate the breakdown of the this compound molecule. In surface waters, this process can be enhanced by the presence of natural substances like humic materials, a phenomenon known as sensitized photolysis. cdc.gov The oxidation of this compound in the liquid phase can yield several products, including acetophenone and methyl benzyl (B1604629) alcohol. google.comrsc.org Industrial processes have been developed to optimize the oxidation of this compound to these specific products by controlling reaction conditions, such as temperature and the presence of catalysts. google.com For instance, reducing the alkali metal content to below 0.1 ppm and maintaining a water content between 0.05% and 2% by weight at elevated temperatures can shift the product selectivity towards acetophenone. google.com While such oxidation can be a degradation pathway, research has also highlighted that the chemical oxidation of aromatic compounds like this compound can produce a wide variety of transformation byproducts, some of which may be difficult to treat or potentially harmful, underscoring the complexity of these reaction mechanisms. nih.gov

Advanced Oxidation Processes (AOPs) for this compound Removal (e.g., Fenton, Ozonation, Photocatalysis)

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to remove organic pollutants from water by generating highly reactive hydroxyl radicals (·OH). wikipedia.orgyoutube.com These processes are effective for degrading recalcitrant compounds like this compound into smaller, less harmful molecules. wikipedia.org

Fenton Process: The Fenton reaction, which uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals, is an effective AOP for treating wastewater containing this compound. researchgate.netresearchgate.net The process is typically conducted in acidic conditions (pH 3-3.5). researchgate.net Studies have shown that combining the Fenton process with ultrasound (US-Fenton) can enhance the degradation of this compound. researchgate.net This combined approach has been shown to significantly increase the biodegradability of the wastewater, with the BOD₅/COD ratio increasing from approximately 0.15 to 0.36 after a 40-minute treatment, making it more suitable for subsequent biological treatment. researchgate.net The intermittent dosing of H₂O₂ has been found to be more effective for degrading gaseous benzene (B151609) in a wet scrubbing system, a principle that can be applied to other volatile organic compounds like this compound. rsc.org

Ozonation: Ozone (O₃) is a powerful oxidant that can be used to effectively remove this compound from water. oxidationtech.com The reaction involves either the direct oxidation of this compound by ozone molecules or indirect oxidation by hydroxyl radicals formed from ozone decomposition. mdpi.com This process breaks down the aromatic ring, ultimately leading to byproducts like carbon dioxide and water. oxidationtech.comtec.mx Research has demonstrated that ozonation can achieve high removal efficiency for this compound. For instance, approximately 3.16 grams of ozone are required to fully oxidize one gram of this compound. oxidationtech.comoxidationtech.com Studies on the simultaneous ozonation of this compound in water and fluorene (B118485) in soil showed a rapid elimination of this compound in less than 20 minutes, achieving up to 96% decomposition. tec.mx

Photocatalysis: Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (like UV light) to generate hydroxyl radicals. nih.gov When irradiated, the catalyst produces electron-hole pairs that react with water to form ·OH radicals, which then degrade the this compound. nih.govresearchgate.net

Titanium Dioxide (TiO₂): TiO₂ nanoparticles have been successfully used to degrade gaseous this compound, with removal efficiencies of 75-100% being achieved in an annular photoreactor. eeer.ir Combining TiO₂ photocatalysis with ozone (TiO₂/UV/O₃) has been shown to enhance this compound removal by up to 87.7% compared to the TiO₂/UV process alone. researchgate.net

Zinc Oxide (ZnO): ZnO nanorods have also proven effective for the photocatalytic degradation of this compound in aqueous solutions under visible light, achieving approximately 80% reduction in concentration within three hours. nih.gov ZnO nanoparticles immobilized on modified natural zeolite have also been studied, showing a removal efficiency of 50.8% for an initial this compound concentration of 25 ppm. tums.ac.ir

Table 1: Research Findings on AOPs for this compound Removal

| AOP Method | Catalyst/Reagents | Key Findings | Removal Efficiency | Source |

|---|---|---|---|---|

| Ultrasound-Assisted Fenton | Fe²⁺, H₂O₂, Ultrasound | Increased biodegradability index (BOD₅/COD) from ~0.15 to 0.36 in 40 mins. | ~55-70% COD reduction | researchgate.net |

| Ozonation | O₃ | Rapid elimination in <20 minutes in a simultaneous water/soil system. | Up to 96% | tec.mx |

| Photocatalysis (Gas Phase) | TiO₂ nanoparticles, UV light | Complete decomposition (100%) at initial concentrations up to 0.41 g/m³. | 75-100% | eeer.ir |

| Photocatalysis with Ozone (Gas Phase) | TiO₂, UV light, O₃ | Enhanced VOC removal by 87.7% compared to TiO₂/UV alone. Maximum conversion of 98% achieved under optimal conditions. | Up to 98% | researchgate.net |

| Photocatalysis (Aqueous Phase) | ZnO nanorods, Visible light | Degradation followed Langmuir-Hinshelwood kinetics. | ~80% in 3 hours | nih.gov |

Soil and Sediment Degradation Processes

Sorption and Desorption Dynamics of this compound in Soil Matrices

The interaction of this compound with soil is governed by sorption and desorption processes, which influence its mobility and availability for degradation or transport. ccme.ca this compound is considered to be only moderately adsorbed by soil. epa.gov The soil sorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, was measured at 164 for a silt loam, indicating moderate mobility. epa.gov This moderate sorption means there is a significant probability of it leaching through soil and into groundwater. epa.govcdc.gov

Sorption dynamics are influenced by soil properties. The process is affected by the soil's organic matter content, clay type, and moisture content. ccme.cantu.edu.tw In remediation scenarios like Soil Vapor Extraction (SVE), the adsorption of this compound onto fine-grained soil particles can lead to a "tailing effect," where the removal rate slows down over time as the remaining contaminant is in an adsorbed state, making it harder to extract. mdpi.com The movement of this compound in soil is a competition between transport processes like volatilization and leaching, and retardation processes like sorption and biodegradation. cdc.gov Because migration is only moderately retarded by adsorption, there is a risk of the compound leaching into anaerobic groundwater environments before it can be biotransformed in the soil. cdc.gov

Chemical and Physical Degradation in Terrestrial Environments

In terrestrial environments, the fate of this compound is largely determined by physical and chemical degradation processes, with volatilization being a dominant factor. ccme.cacdc.gov